molecular formula C21H27N3O4 B11345490 {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11345490
M. Wt: 385.5 g/mol
InChI Key: YUKWCLRWZOPINM-UHFFFAOYSA-N
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Description

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the pyridine and trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or trimethoxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

[4-(2-pyridin-2-ylethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H27N3O4/c1-26-18-14-16(15-19(27-2)20(18)28-3)21(25)24-12-10-23(11-13-24)9-7-17-6-4-5-8-22-17/h4-6,8,14-15H,7,9-13H2,1-3H3

InChI Key

YUKWCLRWZOPINM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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